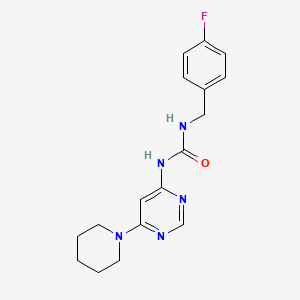

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOBWMUEBUFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves the reaction of 4-fluorobenzylamine with 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling agents such as carbodiimides and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective displacement at the 4- and 6-positions with amines, alcohols, and thiols.

Key Findings :

-

The 6-(piperidin-1-yl) group enhances electron density, favoring substitution at the 4-position of the pyrimidine ring .

-

Reductive alkylation with aldehydes proceeds efficiently under hydrogenation conditions using Pd/C catalysts .

Oxidation and Reduction

The fluorobenzyl group and pyrimidine core participate in redox transformations.

Key Findings :

-

Oxidation of the methylsulfanyl group to sulfone derivatives (e.g., compound 36 ) reduces biological activity due to steric hindrance .

-

Reduction of ester groups to alcohols improves solubility for downstream amide formation .

Urea Functionalization

The urea bridge undergoes selective modifications via:

Condensation Reactions

| Reactants | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Isocyanic acid derivatives | DIPEA | Bis-urea analogs (e.g., compound 24a ) | 71% | |

| Carboxylic acids | EDCI/HOBt | Amide-linked pyrimidine-piperidine conjugates | 63–87% |

Cross-Coupling Reactions

| Partners | Conditions | Products | Application |

|---|---|---|---|

| 4-Trifluoromethylpyrimidine | Pd(OAc)₂, Xantphos | Piperidine-pyrimidine hybrids (e.g., CAS 2034405-27-9) | Kinase inhibition |

Key Findings :

-

Urea condensation with isocyanates generates FLT3 inhibitors with IC₅₀ values ≤41 nM .

-

Cross-coupling with trifluoromethylpyrimidines enhances metabolic stability .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is being investigated for its potential as a therapeutic agent due to its structural similarities with other biologically active compounds. Its applications include:

- Anticancer Activity : Research has shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 0.5 µM against breast cancer cells, indicating significant anticancer potential.

- Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of pyrimidine derivatives. A related compound effectively inhibited the growth of E. coli with an MIC value of 32 µg/mL, suggesting its potential role in developing new antibiotics.

The biological activity of this compound has been characterized through various studies:

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed mechanistic studies are ongoing to elucidate these interactions further.

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer reported on urea derivatives similar to 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, which exhibited potent anticancer properties. The research indicated that these compounds could selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy.

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of pyrimidine derivatives, researchers found that a structurally related compound inhibited the growth of several bacterial strains, reinforcing the potential for this class of compounds in antibiotic development.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can be compared to related compounds in the following categories:

Urea-Linked Pyrimidine/Piperidine Derivatives

- 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396715-85-7): This compound replaces the pyrimidin-4-yl group with a pyrazin-2-yl moiety. Its molecular weight (343.4 g/mol) is slightly lower than the target compound, which may influence solubility and membrane permeability .

- 1-(4-{4-morpholin-4-yl-1-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}phenyl)-3-pyridin-4-ylurea (PDB Ligand L64): This derivative features a pyrazolo[3,4-d]pyrimidine core and a morpholino group, resulting in a larger molecular weight (604.66 g/mol) and increased structural complexity. The morpholine ring enhances hydrophilicity, which could improve aqueous solubility compared to the target compound’s piperidine group .

Piperidine/Piperazine-Substituted Heterocycles

- 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-oxide (EP 2014): This compound incorporates a piperazine ring and an N-oxide group. Piperazine derivatives often exhibit improved solubility and bioavailability due to their basic nitrogen atoms. The N-oxide modification may reduce toxicity but could also decrease metabolic stability compared to the non-oxidized target compound .

- 7-(1-Ethylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one derivatives (EP 2023): These compounds share a pyrimidinone core with alkylated piperidine substituents. The absence of a urea linker in this class limits direct target overlap but highlights the structural versatility of piperidine-pyrimidine hybrids in drug design .

Fluorinated Benzyl Urea Derivatives

- 1-(3,4-Dichlorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203361-79-8): This analog substitutes the fluorobenzyl group with a dichlorophenyl moiety and introduces a tetrahydroquinoline scaffold.

Key Structural and Functional Differences

Research Findings and Implications

- Potency and Selectivity : The piperidin-1-yl group in the target compound may confer selectivity for specific kinase isoforms, as seen in structurally related pyrimidine-based inhibitors .

- Solubility Challenges : Compared to morpholine-containing analogs (e.g., PDB L64), the target compound’s piperidine group may reduce aqueous solubility, necessitating formulation optimization .

- Metabolic Stability : The 4-fluorobenzyl group likely enhances resistance to cytochrome P450-mediated oxidation, a feature shared with other fluorinated urea derivatives .

Biological Activity

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : 1-(4-fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

- Molecular Formula : C_{17}H_{20}FN_{5}O

Biological Activity Overview

The biological activity of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has been investigated in various studies, highlighting its potential as a therapeutic agent.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. A study demonstrated that related pyrimidine ureas effectively inhibited the growth of A431 vulvar epidermal carcinoma cells, suggesting a potential mechanism for targeting cancer through cell cycle disruption .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. In vitro studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis pathways, which is critical for bacterial replication and survival .

The precise mechanism by which 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea exerts its biological effects is still under investigation. However, it is hypothesized to function through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis.

- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

Several case studies have explored the biological activity of similar compounds:

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews Cancer reported on a series of urea derivatives that demonstrated selective cytotoxicity against various cancer cell lines. Among them, a compound structurally related to 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea exhibited an IC50 value of approximately 0.5 µM against breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

In an investigation into the antimicrobial efficacy of pyrimidine derivatives, researchers found that a related compound significantly inhibited the growth of E. coli with an MIC value of 32 µg/mL. This highlights the potential for developing new antibiotics based on this structural framework .

Data Tables

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, and what critical reaction parameters influence yield?

Answer:

The synthesis involves multi-step reactions:

Pyrimidine Core Functionalization: Introduce the piperidin-1-yl group via nucleophilic substitution under mild, metal-free conditions (50–70°C) using polar aprotic solvents (e.g., DMF or acetonitrile) .

Urea Coupling: React the fluorobenzylamine intermediate with a pyrimidinyl isocyanate derivative. Temperature control (0–5°C) minimizes side reactions .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Critical Parameters:

- Solvent polarity affects reaction kinetics and byproduct formation.

- Stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-isocyanate) optimize yield.

- Reaction monitoring via TLC or HPLC reduces incomplete coupling .

(Basic) Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: 1H/13C/19F NMR verifies substituent positions (e.g., fluorobenzyl proton splitting patterns) .

- HRMS: Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

- Purity Assessment:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm ≥95% purity .

- Melting Point: Consistency with literature data indicates crystallinity and purity .

(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization:

- Use consistent buffer conditions (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. CHO) to reduce variability .

- Orthogonal Validation:

- Surface Plasmon Resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) measures thermodynamic parameters .

- Structural Analog Comparison:

- Compare activity of 4-fluorobenzyl vs. 3-fluorobenzyl derivatives to assess positional effects on target affinity .

(Advanced) What experimental design strategies optimize the synthesis of the pyrimidine core under varying substituent patterns?

Answer:

- Design of Experiments (DoE):

- Evaluate factors like temperature (40–80°C), solvent (DMF vs. DMSO), and catalyst loading using a factorial design .

- Flow Chemistry:

- Continuous-flow reactors enhance reproducibility and enable real-time monitoring of intermediates .

- Yield Optimization:

- Metal-free conditions (e.g., KOtBu in DMF) reduce side reactions during piperidinyl group introduction .

(Basic) What key structural features influence this compound’s pharmacokinetic properties?

Answer:

- Fluorobenzyl Group:

- Enhances lipophilicity (logP ~2.8) for blood-brain barrier penetration .

- Urea Moiety:

- Facilitates hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .

- Piperidinyl Substituent:

- Modulates solubility; N-methylation reduces plasma protein binding .

(Advanced) How can structure-activity relationship (SAR) studies improve target affinity while minimizing off-target effects?

Answer:

- Analog Synthesis:

- Vary fluorobenzyl positions (para vs. meta) and piperidine substituents (e.g., methyl, ethyl) to probe steric and electronic effects .

- Computational Modeling:

- Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

- Selectivity Screening:

- Test against related enzymes (e.g., kinase isoforms) to identify selectivity-driving substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.